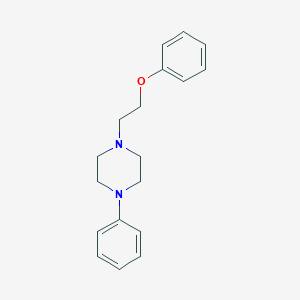
1-(2-Phenoxyethyl)-4-phenylpiperazine
Beschreibung
1-(2-Phenoxyethyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenoxyethyl chain at the N1 position and a phenyl group at the N4 position. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modulation of receptor affinity and pharmacokinetic properties. It is synthesized via alkylation reactions involving phenylpiperazine intermediates and halogenated phenoxyethyl precursors, often under microwave-assisted or reflux conditions to improve yields . Its commercial availability, with multiple suppliers listed in databases, underscores its utility as a scaffold for drug discovery .
Eigenschaften
CAS-Nummer |
1037-20-3 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI-Schlüssel |
UVMOXXAVDKCMPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1037-20-3 |
Synonyme |
1-(2-phenoxyethyl)-4-phenyl-piperazine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Key analogs and their properties include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in 4a, 4b, 4ac) enhance receptor binding but may reduce metabolic stability.
- Bulkier Substituents (e.g., benzyl in 4b) improve lipophilicity and CNS penetration but can lower solubility.
- Biased Signaling : Compound 12 demonstrates functional selectivity for Gi protein over β-arrestin pathways, a desirable trait for reducing side effects .
Pharmacological Profiles and Receptor Selectivity
Dopamine Receptor Targeting
- 1-(2-Phenoxyethyl)-4-phenylpiperazine analogs: Exhibit affinity for dopamine D2-like receptors (D2R, D3R, D4R). Compound 12 (Ki = 2.3 nM for D4R) shows >100-fold selectivity over D2R and M1–M5 mAChRs, making it a tool for studying D4R-mediated behaviors .
- SC213 (ChEMBL1940414) : A haloperidol-derived analog lacking the amide group but retaining D2R antagonism, highlighting the importance of the phenylpiperazine core in dopamine receptor interactions .
Ion Channel Modulation
- KN-62 : Inhibits human P2X7 receptors (IC₅₀ = 0.9 µM) but is ineffective against rat homologs, underscoring species-specific binding pockets .
- 1-(2-Phenoxyethyl) derivatives: Modulate nicotinic acetylcholine receptors (nAChRs), affecting calcium/calmodulin pathways implicated in addiction and cognitive disorders .
Species-Specific and Assay-Dependent Variability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


